molecular formula C17H15BrCl2O2 B14800885 2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate

2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate

Cat. No.: B14800885
M. Wt: 402.1 g/mol
InChI Key: HVIGITZYGFXAPJ-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, tert-butyl, and dichlorobenzoate groups in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2-Bromo-4-tert-butylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Scientific Research Applications

2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate is unique due to the combination of bromine, tert-butyl, and dichlorobenzoate groups in its structure.

Properties

Molecular Formula

C17H15BrCl2O2

Molecular Weight

402.1 g/mol

IUPAC Name

(2-bromo-4-tert-butylphenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C17H15BrCl2O2/c1-17(2,3)10-4-7-15(13(18)8-10)22-16(21)12-6-5-11(19)9-14(12)20/h4-9H,1-3H3

InChI Key

HVIGITZYGFXAPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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